4-Morpholinobutanoic acid
Overview
Description
Morpholines represent a significant category of organic compounds, characterized by the presence of a morpholine ring— a six-membered heterocycle containing both nitrogen and oxygen atoms. This structural feature is crucial for the compound's diverse chemical and biological activities. Morpholines, including 4-Morpholinobutanoic acid, are synthesized and investigated for their utility across various scientific fields, including medicinal and organic chemistry, where they serve as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).
Synthesis Analysis
The synthesis of 4-Morpholinobutanoic acid and related morpholine derivatives can be achieved through several methods, starting from vicinal amino alcohols, oxiranes, and aziridines. These methods highlight the versatility of morpholines as building blocks for further chemical modifications and underline the compound's importance in synthesis strategies (Palchikov, 2013).
Molecular Structure Analysis
Morpholine derivatives, including 4-Morpholinobutanoic acid, are noted for their unique molecular structures that incorporate the morpholine ring. This structure imparts specific chemical properties that are pivotal for the compound's reactivity and its biological activities. The molecular structure facilitates interactions with biological molecules, influencing the compound's pharmacological profile (Asif & Imran, 2019).
Chemical Reactions and Properties
4-Morpholinobutanoic acid participates in various chemical reactions characteristic of morpholines, such as substitutions, additions, and ring transformations. These reactions are essential for the synthesis of numerous biologically active substances and for the modification of morpholine derivatives to enhance their pharmacological properties (Palchikov, 2013).
Physical Properties Analysis
The physical properties of 4-Morpholinobutanoic acid, such as solubility, melting point, and boiling point, are determined by its molecular structure. The presence of the morpholine ring and the butanoic acid moiety influences the compound's physical characteristics, affecting its behavior in various solvents and its phase transition temperatures. These properties are crucial for the compound's application in different scientific and industrial processes (Králová et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-Morpholinobutanoic acid, including its reactivity, stability, and interaction with other chemical entities, are defined by the functional groups present in its structure. The acid moiety and the morpholine ring contribute to the compound's acidity, nucleophilicity, and ability to form bonds with other molecules, making it a valuable compound in chemical synthesis and biological applications (Palchikov, 2013).
Scientific Research Applications
Synthesis of Biologically Active Heterocyclic Compounds
4-Morpholinobutanoic acid is an important intermediate in the synthesis of biologically active heterocyclic compounds. Its morpholine ring adopts a specific chair conformation, which is crucial in the stabilization of its structure through hydrogen bonding. This characteristic makes it useful in the creation of various biologically active structures (Mazur, Pitucha, & Rzączyńska, 2007).
Antimicrobial Properties
A derivative of 4-Morpholinobutanoic acid, specifically 4-(Phenylsulfonyl) morpholine, has shown potential in antimicrobial applications. It exhibits antimicrobial and modulating activity against various strains of bacteria and fungi, indicating its significance in the development of new antimicrobial agents (Oliveira et al., 2015).
Role in Hetero- and Carbo-Cyclization Processes
4-Morpholinobutanoic acid derivatives can be utilized in hetero- and carbo-cyclization processes. These processes are vital in organic synthesis, particularly in the creation of diverse organic compounds with high diastereoselectivity (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).
Enantioselective Synthesis Applications
4-Morpholinobutanoic acid plays a role in the enantioselective synthesis of compounds. This is particularly evident in the Prins reaction, where its derivatives are used to generate certain compounds with high enantiomeric excess, demonstrating its importance in stereoselective synthesis (Pansare & Jain, 2000).
Synthesis of Lignans and Substituted Pyrroles
The acyl-Claisen rearrangement of 4-Morpholinobutanoic acid derivatives facilitates the synthesis of lignans and substituted pyrroles. This showcases its utility in the preparation of complex organic compounds, including pharmaceuticals and potentially bioactive molecules (Barker, Dickson, Dittrich, & Rye, 2012).
Stability and Degradation Studies
4-Morpholinobutanoic acid and its derivatives are subjects of stability and degradation studies, which are essential for understanding their behavior under various conditions. This research is critical for their safe and effective use in pharmaceuticals and other applications (Varynskyi & Kaplaushenko, 2019).
Pharmaceutical Importance
The morpholine group, to which 4-Morpholinobutanoic acid belongs, is known for its great industrial and pharmaceutical importance. The chemical manipulation of such molecules could lead to the development of therapeutically significant drugs (Rupak, Vulichi, & Suman, 2016).
properties
IUPAC Name |
4-morpholin-4-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHMBKXVXNJADT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206792 | |
Record name | 4-Morpholinebutanoic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobutanoic acid | |
CAS RN |
5807-09-0 | |
Record name | 4-Morpholinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5807-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinebutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinebutanoic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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